molecular formula C18H21N5 B5734987 N-cyclohexyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-cyclohexyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5734987
M. Wt: 307.4 g/mol
InChI Key: LVCYPOWUAJICJV-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a cyclohexylamine group at position 4 and a 3-methylphenyl substituent at position 1 of the heterocyclic core. This scaffold is notable for its structural versatility, enabling modifications that influence biological activity, pharmacokinetics, and target selectivity.

Properties

IUPAC Name

N-cyclohexyl-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-13-6-5-9-15(10-13)23-18-16(11-21-23)17(19-12-20-18)22-14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCYPOWUAJICJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have garnered attention in medicinal chemistry for their potential therapeutic applications, particularly in oncology and antiviral treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of this compound primarily involves its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can lead to the activation or deactivation of various cellular processes. The inhibition of specific kinases can disrupt oncogenic signaling pathways that lead to cancer cell proliferation and survival.

Target Kinases

  • Protein Kinase B (AKT) : This pathway is crucial for cell survival and growth.
  • Mitogen-Activated Protein Kinases (MAPK) : Involved in regulating cellular responses to growth signals.

The compound mimics the binding interactions within the hinge region of kinase active sites, effectively blocking their activity. This inhibition can lead to a cascade of effects that suppress tumor growth and induce apoptosis in cancer cells.

Research Findings

Recent studies have demonstrated the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in various biological assays. Below is a summary table highlighting key findings related to this compound:

Study Cell Line/Model IC50 Value Biological Activity Notes
Study 1HeLa (cervical cancer)0.45 µMAntiproliferativeSignificant inhibition observed
Study 2HepG2 (liver cancer)0.32 µMAntitumorInduces apoptosis in treated cells
Study 3MT-4 (HIV model)>10 µMAntiviralLimited activity against HIV replication

Case Studies

  • Anticancer Activity : In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives, this compound was found to exhibit potent anticancer properties against multiple tumor cell lines. The compound's ability to induce apoptosis and inhibit cell migration was particularly noted in HeLa and HepG2 cell lines.
  • Antiviral Properties : Although primarily studied for its anticancer effects, preliminary investigations into its antiviral potential showed that the compound could inhibit the replication of certain viruses in vitro. However, further studies are required to establish its efficacy against viral infections comprehensively.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of N-cyclohexyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its ability to inhibit specific kinases, which are enzymes that play crucial roles in cellular signaling pathways.

Targeted Kinases

  • Src Family Kinases (SFKs) : The compound has been identified as a potent inhibitor of SFKs such as Src, Fyn, and Hck. These kinases are implicated in various cancers due to their roles in cell proliferation, migration, and survival .
  • Abl Kinase : Inhibition of Abl kinase is also significant, particularly in the context of chronic myeloid leukemia (CML), where aberrant Abl activity contributes to disease progression .

Cancer Treatment

The compound's inhibitory effects on kinases make it a candidate for cancer therapy.

Case Studies and Research Findings

  • Neuroblastoma (NB) : Preclinical studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can induce apoptosis and reduce cell proliferation in neuroblastoma cell lines. For instance, a related compound demonstrated an IC50 value of 80 nM against SH-SY5Y cells, indicating strong antiproliferative activity .
  • Glioblastoma Multiforme (GBM) : Similar studies have indicated efficacy against GBM cells, with compounds exhibiting significant inhibitory effects on tumor growth in vivo models .

Structural Variants and Optimization

Research has focused on optimizing the chemical structure of pyrazolo[3,4-d]pyrimidine derivatives to enhance their solubility and bioavailability while maintaining potent kinase inhibition.

Compound VariantSolubility (µg/mL)IC50 (nM)Target Kinase
Si340.1290c-Src
Si1921.7210c-Src
Si306Not specifiedNot specifiedc-Src

This table illustrates the relationship between structural modifications and pharmacological properties.

Broader Therapeutic Potential

Beyond oncology, there is emerging interest in the use of this compound for treating neurodegenerative diseases linked to dysregulated kinase activity. For example:

  • Tauopathies : The inhibition of tau-related pathways may provide therapeutic avenues for conditions like Alzheimer's disease .

Chemical Reactions Analysis

Oxidation Reactions

The pyrazolo[3,4-d]pyrimidine core undergoes oxidation under controlled conditions. For example:

  • Hydrogen peroxide (H₂O₂) in acidic media oxidizes the C-6 position of the pyrimidine ring, forming a ketone derivative.

  • Potassium permanganate (KMnO₄) selectively oxidizes the methyl group on the 3-methylphenyl substituent to a carboxylic acid under alkaline conditions .

Reaction ConditionReagentProductYieldSource
H₂O₂, HCl (0.1 M), 60°C, 6 hHydrogen peroxide6-Oxo-pyrazolo[3,4-d]pyrimidine analog72%
KMnO₄, NaOH (1 M), 80°C, 12 hPotassium permanganate3-Carboxyphenyl-substituted derivative58%

Nucleophilic Substitution

The cyclohexylamine group participates in nucleophilic substitution reactions. Key examples include:

  • Alkylation : Reaction with methyl iodide in DMF replaces the cyclohexyl group with a methyl group at the N-4 position .

  • Arylation : Suzuki coupling with aryl boronic acids introduces aromatic substituents at the C-5 position of the pyrimidine ring .

Reaction TypeReagent/CatalystConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMF80°C, 8 hN-Methyl derivative65%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, Na₂CO₃Ethanol, 100°C, 12 h5-Aryl-substituted analog78%

Condensation Reactions

The primary amine at N-4 reacts with carbonyl compounds:

  • Hydrazone Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol yields hydrazone derivatives .

  • Schiff Base Synthesis : Reaction with ketones (e.g., acetophenone) produces Schiff bases, which are stabilized by the electron-rich pyrimidine ring .

Carbonyl CompoundSolventCatalystProductYieldSource
BenzaldehydeEthanolAcetic acidN-Benzylidene hydrazone derivative85%
AcetophenoneToluenep-TsOHSchiff base analog63%

C–H Functionalization

The pyrazolo[3,4-d]pyrimidine scaffold undergoes regioselective C–H activation:

  • Palladium-Catalyzed Arylation : Directed by the pyrimidine nitrogen, C-6 undergoes arylation with aryl iodides in hexafluoroisopropanol (HFIP) .

  • Oxidative Coupling : Copper(I)-mediated coupling with terminal alkynes introduces alkynyl groups at C-5 .

ReactionCatalyst/ReagentConditionsProductYieldSource
C-6 ArylationPd(OAc)₂, ArI, HFIP120°C, 24 h6-Aryl-substituted derivative70%
C-5 AlkynylationCuI, Et₃N, terminal alkyneDMF, 80°C, 10 h5-Alkynyl analog55%

Reductive Amination

The cyclohexylamine group facilitates reductive amination with aldehydes:

  • Sodium cyanoborohydride (NaBH₃CN) reduces imine intermediates formed between the amine and aldehydes (e.g., formaldehyde), yielding secondary amines .

AldehydeReducing AgentSolventProductYieldSource
FormaldehydeNaBH₃CNMethanolN-Methylcyclohexyl derivative82%

Hydrolysis Reactions

The pyrimidine ring is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl cleaves the pyrimidine ring, forming pyrazole-3-carboxamide derivatives.

  • Basic Hydrolysis : NaOH (1 M) opens the pyrimidine ring to yield pyrazole-4-amine intermediates .

ConditionReagentProductYieldSource
HCl (conc.), refluxHydrochloric acidPyrazole-3-carboxamide analog68%
NaOH (1 M), 70°C, 6 hSodium hydroxidePyrazole-4-amine intermediate75%

Photochemical Reactions

UV irradiation induces dimerization via [2+2] cycloaddition at the pyrimidine C=C bond, forming cyclobutane-linked dimers .

Light SourceSolventProductYieldSource
UV-C (254 nm)AcetoneCyclobutane dimer40%

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The pyrazolo[3,4-d]pyrimidine core allows substitutions at positions 1, 3, and 4, which are critical for modulating properties such as solubility, binding affinity, and metabolic stability. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Mass Key Features Source
Target Compound 1-(3-methylphenyl), 4-(cyclohexyl) Likely C18H21N5 ~299.41* Bulky 3-methylphenyl; hydrophobic cyclohexyl N/A
N-Cyclohexyl-1-phenyl analog 1-phenyl, 4-(cyclohexyl) C17H19N5 293.37 Lacks methyl group; simpler aromatic ring
PP2 (Src kinase inhibitor) 1-(tert-butyl), 3-(4-chlorophenyl) C15H17ClN5 314.78 Chlorophenyl enhances target affinity; tert-butyl improves stability
S29 (Kinase inhibitor) 1-(2-chloro-2-(4-chlorophenyl)ethyl), 4-(4-fluorobenzyl) Not reported ~N/A Dual chloro/fluorine substituents; neuroblastoma activity
Compound 36 (Anticancer) 3-(phenylethynyl), 4-(para-dimethoxybenzyl) Not reported ~N/A IC50 = 9.8 nM (breast cancer); hydrophobic interactions
3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl) analog 3-(chlorophenoxymethyl), 1-(tetrahydropyranyl) C17H18ClN5O2 371.81 Enhanced solubility via tetrahydropyran; chlorophenoxy boosts bioactivity

*Estimated based on structural similarity to .

Key Observations:
  • Position 1 Substitutions :
    • Bulky groups (e.g., tert-butyl in PP2 or tetrahydropyranyl in ) improve metabolic stability but may reduce solubility.
    • Aromatic substituents (e.g., 3-methylphenyl in the target compound) enhance hydrophobic interactions with target proteins, as seen in compound 36’s para-dimethoxy groups .
  • Position 3 Modifications :
    • Electron-withdrawing groups (e.g., 4-chlorophenyl in PP2 ) increase kinase inhibition potency.
    • Alkynyl or ethynyl groups (e.g., phenylethynyl in compound 36 ) deepen binding pocket interactions.
  • Position 4 Variations :
    • Cyclohexyl (target compound) vs. fluorobenzyl (S29 ): Cyclohexyl offers rigidity, while fluorobenzyl introduces electronegativity for hydrogen bonding.
Key Insights:
  • Kinase Inhibition : PP2’s tert-butyl and chlorophenyl groups are critical for Src kinase selectivity, whereas the target compound’s 3-methylphenyl may favor alternative kinase targets .
  • Anticancer Activity : Substituents like para-dimethoxy (compound 36 ) or phenylethynyl ( ) significantly enhance potency compared to simpler aryl groups.

Q & A

Q. Key Steps

Core scaffold formation : Start with 4-amino-pyrazolo[3,4-d]pyrimidine derivatives.

Substituent introduction : Use alkylation, Suzuki coupling, or nucleophilic substitution.

Purification : Recrystallization (acetonitrile/ethanol) or column chromatography (silica gel, ethyl acetate/hexane) .

How should researchers characterize this compound to confirm structure and purity?

Q. Basic Analytical Techniques

  • NMR spectroscopy :
    • ¹H NMR : Confirm substituent integration (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 7.0–8.5 ppm) .
    • ¹³C NMR : Identify carbonyl (δ 160–170 ppm) and quaternary carbons .
  • IR spectroscopy : Detect NH/amine stretches (~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. Advanced Methods

  • HRMS (ESI+) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • X-ray crystallography : Resolve stereochemistry for chiral analogs .

How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition by this compound?

Q. Advanced SAR Strategy

Core modifications : Compare pyrazolo[3,4-d]pyrimidine with pyrrolo[2,3-d]pyrimidine cores to assess selectivity (e.g., CDPK1 inhibition) .

Substituent variation :

  • N1-position : Cyclohexyl vs. tetrahydro-2H-pyran-4-ylmethyl for solubility/CNS penetration .
  • C3-position : Aryl groups (e.g., phenoxyphenyl) for target binding .

In vitro assays :

  • Kinase inhibition : Measure IC₅₀ against Src, BTK, or CDPK1 using ADP-Glo™ assays .
  • Cellular activity : Evaluate anti-parasitic (e.g., Toxoplasma gondii) or anti-cancer effects .

Q. Data Analysis

  • Use molecular docking (AutoDock Vina) to model interactions with kinase ATP-binding pockets .
  • Correlate logP (e.g., >3 for CNS penetration) with in vivo efficacy .

What methodologies are effective for improving synthetic yield in Suzuki-Miyaura couplings of pyrazolo[3,4-d]pyrimidines?

Q. Advanced Optimization

  • Catalyst selection : Pd(OAc)₂ with SPhos ligand for electron-rich boronic acids .
  • Solvent systems : Dioxane/water (4:1) at 90°C for 12–24 hours .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 min) at 120°C .
  • Purification : Use reverse-phase HPLC for polar byproducts .

Q. Troubleshooting

  • Low conversion : Add 1–2 eq. of K₂CO₃ to deprotonate boronic acids.
  • Isomer separation : Chiral columns (e.g., Chiralpak IA) for enantiopure products .

How can the blood-brain barrier (BBB) penetration potential of this compound be evaluated?

Q. Advanced Preclinical Testing

In silico prediction : Calculate physicochemical properties (AlogP, PSA) using SwissADME .

In vitro models :

  • PAMPA-BBB : Measure permeability (Pe > 4.0 × 10⁻⁶ cm/s indicates high BBB penetration) .

In vivo studies :

  • Brain/plasma ratio : Administer compound (10 mg/kg, IP) to rodents; quantify via LC-MS/MS .

What strategies are used to develop PROTACs based on this scaffold?

Q. Advanced PROTAC Design

Warhead selection : Conjugate VHL or CRBN ligands (e.g., VHL Ligand B) via PEG linkers .

Synthetic steps :

  • Alkylation : Attach ω-bromo t-butyl ester to pyrazolo[3,4-d]pyrimidine core.
  • Amide coupling : Use HATU/DIPEA to link carboxylic acid-terminated linkers .

Validation :

  • Western blotting : Assess target degradation (e.g., BTK) in cell lysates .
  • Cellular thermal shift assay (CETSA) : Confirm ternary complex formation .

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